molecular formula C21H28NO6P B564410 Boc-ethanolamine Dibenzylphosphate CAS No. 1076199-25-1

Boc-ethanolamine Dibenzylphosphate

Cat. No.: B564410
CAS No.: 1076199-25-1
M. Wt: 421.43
InChI Key: RVSMWJQWFJMFMT-UHFFFAOYSA-N
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Description

Boc-ethanolamine Dibenzylphosphate is a chemical compound with the molecular formula C21H28NO6P and a molecular weight of 421.42 g/mol. It is a phosphorylated derivative of Boc-ethanolamine and is used as an intermediate in various chemical reactions. This compound is known for its role as an inhibitor of Escherichia coli methylerythritol phosphate synthase.

Scientific Research Applications

Boc-ethanolamine Dibenzylphosphate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Acts as an inhibitor of Escherichia coli methylerythritol phosphate synthase, making it useful in studying bacterial metabolic pathways.

    Industry: Used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

Target of Action

Boc-ethanolamine Dibenzylphosphate is an intermediate of 1-Deoxy-D-xylulose 5-phosphate (DXP) and acts as an inhibitor of E. coli methylerythritol phosphate synthase . The primary target of this compound is the enzyme methylerythritol phosphate synthase, which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis.

Mode of Action

The compound interacts with its target, the enzyme methylerythritol phosphate synthase, by inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in .

Biochemical Pathways

The compound affects the non-mevalonate pathway of isoprenoid biosynthesis, specifically the production of 1-Deoxy-D-xylulose 5-phosphate (DXP). By inhibiting the enzyme methylerythritol phosphate synthase, the compound disrupts the production of DXP, which is a precursor to a variety of isoprenoids .

Result of Action

The inhibition of methylerythritol phosphate synthase by this compound results in a disruption of the non-mevalonate pathway of isoprenoid biosynthesis. This can lead to a decrease in the production of isoprenoids, which are a large and diverse group of molecules involved in a wide range of biological functions .

Safety and Hazards

While specific safety and hazard information for Boc-ethanolamine Dibenzylphosphate was not found in the retrieved sources, related compounds such as N-Boc-ethanolamine are classified as having acute toxicity when ingested, causing skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Boc-ethanolamine Dibenzylphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as an inhibitor of E. coli methylerythritol phosphate synthase . The nature of these interactions is complex and involves various biochemical processes.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-ethanolamine Dibenzylphosphate can be synthesized through a multi-step process involving the protection of ethanolamine with a Boc group, followed by phosphorylation with dibenzylphosphate. The reaction typically involves the use of tert-butyl dicarbonate (Boc2O) for the protection step and dibenzylphosphoryl chloride for the phosphorylation step . The reaction conditions often require the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-ethanolamine Dibenzylphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phosphoric acid derivatives.

    Reduction: Formation of Boc-ethanolamine.

    Substitution: Formation of substituted ethanolamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Boc-ethanolamine: A precursor to Boc-ethanolamine Dibenzylphosphate, used in similar synthetic applications.

    Dibenzylphosphate: Another phosphorylated compound with similar inhibitory properties.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its inhibitory effect on Escherichia coli methylerythritol phosphate synthase also sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-bis(phenylmethoxy)phosphoryloxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSMWJQWFJMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652487
Record name tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-25-1
Record name tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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